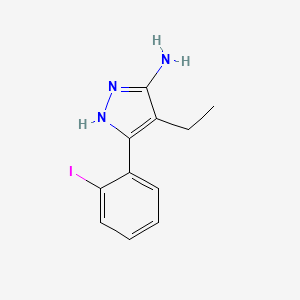![molecular formula C6H6NNaO4 B13553617 Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dioxa-6-azaspiro[34]oct-6-ene-7-carboxylate is a chemical compound with the molecular formula C6H7NO4Na It is known for its unique spiro structure, which includes both oxygen and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azaspiro compound with sodium hydroxide in the presence of a solvent such as water or ethanol. The reaction is usually carried out at a temperature range of 50-70°C to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or other separation techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but with different ring sizes and substituents.
1,3-dioxane and 1,3-dithiane rings: These compounds share the oxygen and sulfur heterocycles but differ in their overall structure and reactivity.
Uniqueness
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring. This gives it distinct chemical and biological properties compared to other spiro compounds.
Eigenschaften
Molekularformel |
C6H6NNaO4 |
|---|---|
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
sodium;2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c8-5(9)4-1-6(11-7-4)2-10-3-6;/h1-3H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
LMDTXIUAAFYOPD-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(=NOC12COC2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
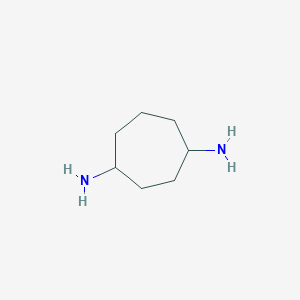
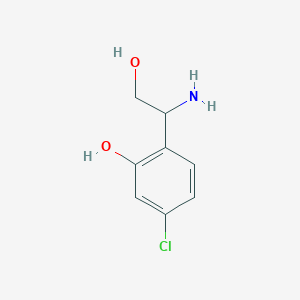
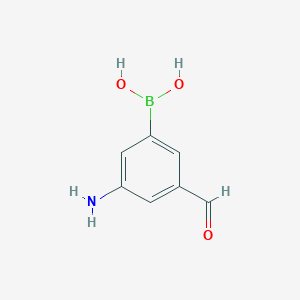
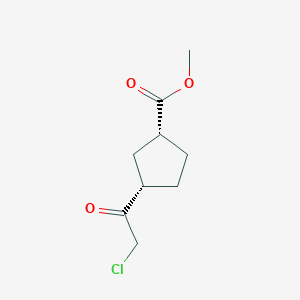
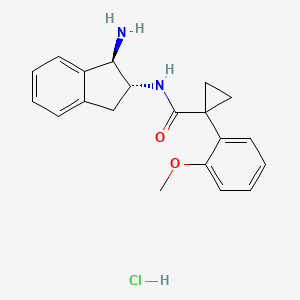
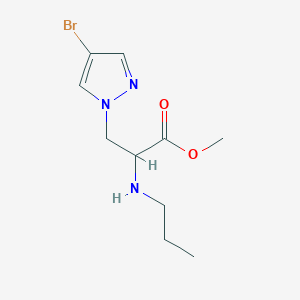
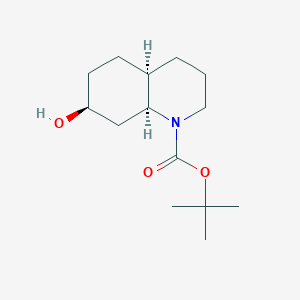
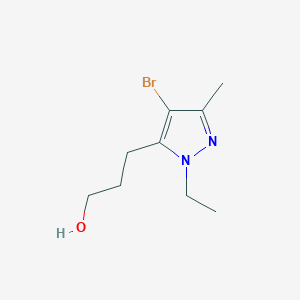
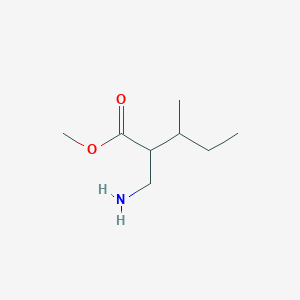
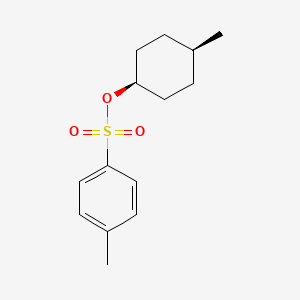
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)
